molecular formula C12H14N2O4 B1627194 3-Nitro-2-(piperidin-1-yl)benzoic acid CAS No. 893611-92-2

3-Nitro-2-(piperidin-1-yl)benzoic acid

Cat. No. B1627194
M. Wt: 250.25 g/mol
InChI Key: TWTRPCPEUQFCAA-UHFFFAOYSA-N
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Description

3-Nitro-2-(piperidin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H14N2O4 . It is used in laboratory settings and serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidines, including 3-Nitro-2-(piperidin-1-yl)benzoic acid, are among the most important synthetic fragments for designing drugs . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 3-Nitro-2-(piperidin-1-yl)benzoic acid includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-2-(piperidin-1-yl)benzoic acid include a molecular weight of 250.25 g/mol. More detailed properties were not found in the retrieved papers.

Scientific Research Applications

Chemical Properties and Electron Releasing Effects

3-Nitro-2-(piperidin-1-yl)benzoic acid is part of a group of compounds where the electron-releasing effects of substituents like the piperidino group have been studied. In benzoic acids and nitrobenzenes substituted with piperidino groups, it's observed that these groups have a significant electron-releasing effect, albeit less than that of dimethylamino and pyrrolidino groups. This property influences the acidity of the substituted benzoic acids and the electrochemical behavior of the nitrobenzenes, including their polarographic half-wave potentials and reduction rates. Notably, in piperidinobenzenes, steric inhibition of resonance is considered important, affecting the overall chemical behavior and potential applications of these compounds in various fields of research (Weringa & Janssen, 2010).

Hydrogen Bonding in Proton-Transfer Compounds

Research involving 3-Nitro-2-(piperidin-1-yl)benzoic acid analogs has provided insights into the role of hydrogen bonding in the structures of proton-transfer compounds. Studies on anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids reveal varied hydrogen-bonded structures, ranging from one-dimensional to three-dimensional frameworks. These findings highlight the versatility and adaptability of such compounds in forming complex molecular assemblies, with potential implications for designing new materials and understanding molecular interactions (Smith & Wermuth, 2010).

Acidities and Kinetic Behaviors

The study of the acidities and kinetic behaviors of compounds related to 3-Nitro-2-(piperidin-1-yl)benzoic acid provides valuable information for understanding their reactivity. For instance, the acidity constants and kinetic data for the deprotonation of certain nitroalkanes offer insights into the electronic effects of substituents and the mechanisms underlying their reactions. This knowledge is crucial for predicting the behavior of similar compounds in chemical reactions and could be applied in developing new synthetic methodologies or in the study of reaction mechanisms (Bernasconi, Ali, & Gunter, 2003).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of complexes involving piperidinium, a component of 3-Nitro-2-(piperidin-1-yl)benzoic acid, sheds light on the nature of hydrogen-bonded interactions between amino alcohol and benzoic acid molecules. Such studies are fundamental for understanding the physical properties of these complexes, including their molecular configurations, vibrational spectra, and charge delocalization. This information is essential for applications in materials science, molecular electronics, and the design of functional molecules (Dega-Szafran, Roszak, Katrusiak, Komasa, & Szafran, 2017).

Safety And Hazards

While specific safety and hazard information for 3-Nitro-2-(piperidin-1-yl)benzoic acid was not found in the retrieved papers, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions in the research and application of 3-Nitro-2-(piperidin-1-yl)benzoic acid and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidines in the pharmaceutical industry .

properties

IUPAC Name

3-nitro-2-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(14(17)18)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTRPCPEUQFCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587505
Record name 3-Nitro-2-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(piperidin-1-yl)benzoic acid

CAS RN

893611-92-2
Record name 3-Nitro-2-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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